5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
5000-35-1 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-methyl-1-(oxan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-12(10(14)11-9(7)13)8-4-2-3-5-15-8/h6,8H,2-5H2,1H3,(H,11,13,14) |
InChI Key |
RORMWPFRHIFJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Protection of Pyrimidine Nitrogen with Tetrahydro-2H-pyran-2-yl Group
The tetrahydro-2H-pyran-2-yl (THP) group is commonly used as a protecting group for nitrogen atoms in heterocycles due to its stability and ease of removal. The preparation involves:
- Reacting the pyrimidine-2,4-dione derivative (e.g., thymine or 5-methylpyrimidine-2,4-dione) with dihydropyran (DHP) in the presence of an acid catalyst.
- The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of DHP, forming the N-THP protected compound.
| Parameter | Details |
|---|---|
| Starting material | 5-Methylpyrimidine-2,4-dione |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) |
| Catalyst | Acidic catalyst (e.g., p-toluenesulfonic acid) |
| Solvent | Dichloromethane or similar |
| Temperature | Room temperature to reflux |
| Reaction time | Several hours (2–6 h) |
| Yield | Typically 70–90% |
This method yields this compound with good selectivity and purity.
Alternative One-Pot Synthesis
Some reports indicate a one-pot synthesis approach where the methylated pyrimidine core is directly reacted with tetrahydro-2H-pyran-2-yl precursors under controlled conditions, minimizing purification steps and improving efficiency.
Reaction Conditions and Optimization
Solvent and Temperature Effects
- Polar aprotic solvents such as dichloromethane or acetonitrile are preferred for the protection step.
- Mild acidic conditions favor selective N-1 protection without side reactions.
- Temperature control is critical; elevated temperatures can lead to decomposition or side reactions.
Catalysts and Additives
- Acid catalysts like p-toluenesulfonic acid or Lewis acids facilitate the ring-opening of dihydropyran and subsequent attachment.
- Base additives are generally avoided during protection to prevent deprotection or side reactions.
Yield and Purity Data
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Acid-catalyzed THP protection | 70–90 | >95 | High selectivity, scalable |
| One-pot synthesis | 65–85 | >90 | Simplified process, fewer steps |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of the THP group and methyl substitution.
- Mass Spectrometry: Molecular ion peak consistent with C₁₀H₁₃N₃O₃ (molecular weight ~219 g/mol).
- Melting Point: Consistent with literature values for the protected pyrimidine derivative.
- Chromatography (HPLC/LC-MS): Used to assess purity and confirm the absence of unprotected starting material.
Research Findings and Notes
- The tetrahydro-2H-pyran-2-yl group provides stability to the pyrimidine nitrogen during subsequent synthetic transformations.
- The methyl group at the 5-position influences biological activity and chemical reactivity.
- The protection strategy is widely used in nucleoside chemistry and pyrimidine derivative synthesis.
- Optimization of reaction time and catalyst loading can improve yield and reduce by-products.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Starting material preparation | 5-Methylpyrimidine-2,4-dione (thymine) | N/A | Commercially available |
| N-1 Protection with THP | Dihydropyran, acid catalyst, DCM, RT-40°C | 70–90 | High selectivity, mild conditions |
| One-pot synthesis | Methylated pyrimidine + THP precursor | 65–85 | Fewer steps, moderate yield |
This comprehensive overview synthesizes the current knowledge on the preparation of this compound, emphasizing the protection of the pyrimidine nitrogen with the tetrahydro-2H-pyran-2-yl group under acid-catalyzed conditions as the primary and most effective method. The data tables and reaction conditions provide a clear guide for researchers aiming to prepare this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(tetrahydro-2h-pyran-2-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects.
Comparison with Similar Compounds
Thymine (5-Methylpyrimidine-2,4(1H,3H)-dione)
- Structure : Lacks the THP group at position 1, retaining only the 5-methyl substitution.
- Role : A natural nucleobase in DNA, widely used as a reference standard in pharmaceutical impurity profiling .
- Key Differences : The absence of the THP group in thymine reduces its lipophilicity (logP ~ -0.7) compared to the target compound, which may limit its utility in crossing biological barriers.
5-Methyl-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione (6b)
5-Methyl-1-(1-(4-substituted quinolin-2-ylmethyl)piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione
- Structure: Features a piperidinyl-quinoline hybrid substituent at position 1.
- Application : Designed as a Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitor, demonstrating IC₅₀ values in the low micromolar range .
- Key Differences: The piperidinyl-quinoline moiety enhances target specificity for bacterial enzymes, whereas the THP group in the target compound may favor broader pharmacokinetic optimization.
Functionalized Pyrimidine-2,4-dione Derivatives
5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Structure : Difluoromethyl group at position 3.
- Properties :
- Comparison : The difluoromethyl group enhances metabolic resistance compared to the 5-methyl group, but the absence of a position-1 substituent limits its utility in receptor-targeted therapies.
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione
- Structure : Fluorine at position 5 and a dioxolane-derived substituent at position 1.
- Key Differences : The dioxolane group mimics sugar moieties in nucleosides, whereas the THP group in the target compound may reduce enzymatic recognition, altering biological activity.
Biological Activity
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety and a methyl group, along with a 2,4-dione functional group that enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of nitrogen and oxygen atoms in its structure contributes to its biological activity through various mechanisms of action. The compound's electrophilic sites on the carbonyl groups of the dione are crucial for its reactivity, allowing it to participate in numerous chemical reactions essential for biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that specific pyrimidine derivatives demonstrate potent activity against various cancer cell lines. In one study, compounds structurally similar to this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines, revealing IC50 values that suggest strong cytotoxic effects .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | MCF-7 | 0.09 |
| 16 | A549 | 0.03 |
| 25 | Colo-205 | 0.01 |
| 25 | A2780 | 0.12 |
Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives has also been documented. Compounds similar to this compound were tested against various microbial strains including E. coli and S. aureus. The results indicated that these compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) decreasing as the concentration of the compounds increased .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 200 |
| S. aureus | 200 |
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of pyrimidine derivatives in models of Alzheimer's disease. Compounds exhibiting structural similarities to this compound have shown promise in reducing β-amyloid accumulation and improving cognitive function in animal models .
Case Studies
In one notable case study involving the synthesis and evaluation of new pyrimidine derivatives, researchers synthesized several compounds based on the 5-methylpyrimidine scaffold and tested their biological activities. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced their anticancer and antimicrobial activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione?
- Methodology : Derivatives are synthesized via alkylation reactions using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is obtained by reacting α-bromoacetyl precursors with thioacetamide in acetic acid .
- Key Steps :
- Use of C18 chromatography (100 × 4 mm column) for purification .
- Confirmation of structure via 1H NMR and mass spectrometry .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Methodology :
- Analytical Techniques : 1H NMR spectroscopy for verifying substituent positions and stereochemistry.
- Chromatography : HPLC with a 25-min analysis cycle on a C18 column ensures purity .
- Crystallization : Recrystallization from methanol or ethanol yields white crystalline solids suitable for X-ray diffraction (where applicable) .
Q. What biological activities are associated with derivatives of this compound?
- Findings : Derivatives such as 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit antimicrobial activity against Staphylococcus aureus (MIC values lower than Metronidazole and Streptomycin) .
- Assay Protocol :
- Broth microdilution method for determining MIC values.
- Comparative analysis with reference antibiotics to validate efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in alkylation reactions?
- Methodology :
- Solvent Selection : DMF promotes solubility of intermediates and facilitates nucleophilic substitution .
- Base Optimization : Potassium carbonate is preferred over stronger bases (e.g., NaH) to minimize side reactions .
- Temperature Control : Reactions performed at 60–80°C balance reactivity and decomposition risks .
Q. How do structural modifications (e.g., thiazole or benzyl groups) influence bioactivity?
- Case Study :
- Thiazole Substitution : Enhances antimicrobial activity due to increased electron-withdrawing effects and membrane penetration .
- Benzyl Groups : Improve lipophilicity, correlating with better bioavailability in in vitro assays .
- Experimental Design :
- Systematic SAR (Structure-Activity Relationship) studies with varying substituents.
- Molecular docking simulations to predict target binding (e.g., bacterial enzymes) .
Q. How to resolve contradictions in biological activity data across similar derivatives?
- Analytical Framework :
- Replicate Assays : Ensure consistency in microbial strains and growth conditions .
- Control Compounds : Include Metronidazole and Streptomycin as benchmarks for activity validation .
- Statistical Analysis : Use ANOVA or t-tests to assess significance of MIC value differences .
Q. What computational tools are effective in designing novel derivatives of this compound?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
